1,3-Didecyl-5-octylbenzene
Description
1,3-Didecyl-5-octylbenzene is a polysubstituted alkylbenzene featuring two decyl (C₁₀H₂₁) groups at the 1- and 3-positions and an octyl (C₈H₁₇) group at the 5-position of the benzene ring. Its molecular formula is C₃₄H₆₂, with a calculated molecular weight of ~470.84 g/mol.
Properties
CAS No. |
87969-88-8 |
|---|---|
Molecular Formula |
C34H62 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
1,3-didecyl-5-octylbenzene |
InChI |
InChI=1S/C34H62/c1-4-7-10-13-16-18-21-24-27-33-29-32(26-23-20-15-12-9-6-3)30-34(31-33)28-25-22-19-17-14-11-8-5-2/h29-31H,4-28H2,1-3H3 |
InChI Key |
AMQGHJFBFMCPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC(=C1)CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Didecyl-5-octylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1,3-Didecyl-5-octylbenzene follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and alkyl chlorides into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Didecyl-5-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkylbenzenes with shorter alkyl chains.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for the oxidation of alkyl side chains.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction reactions.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Benzoic acids with varying lengths of alkyl chains.
Reduction: Alkylbenzenes with shorter alkyl chains.
Substitution: Halogenated derivatives of 1,3-Didecyl-5-octylbenzene.
Scientific Research Applications
1,3-Didecyl-5-octylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Didecyl-5-octylbenzene involves its interaction with hydrophobic environments, such as biological membranes. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity and function. This property is exploited in various applications, including drug delivery and membrane studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,3-Didecyl-5-octylbenzene with structurally related alkylbenzenes and substituted derivatives:
Notes:
- logP values (octanol-water partition coefficient) were estimated using group contribution methods.
- Experimental data for 1,3-Didecyl-5-octylbenzene are unavailable in the provided evidence; values are inferred from structural analogs.
Key Structural and Property Insights:
Substituent Number and Chain Length: The target compound’s three long alkyl chains result in a significantly higher molecular weight (~470 g/mol) and logP (~12.5) compared to monosubstituted analogs like 3-Phenyldodecane (logP ~6.8) and 3-Phenyltetradecane (logP ~7.5). Increased alkyl substitution enhances hydrophobicity and reduces solubility in polar solvents .
Branched vs. Linear Alkyl Groups :
- Compounds like 3-Phenyldodecane and 3-Phenyltetradecane feature branched alkyl chains (e.g., 1-ethyloctyl), which typically lower melting points and viscosity compared to linear chains. In contrast, 1,3-Didecyl-5-octylbenzene likely has linear substituents, favoring higher crystallinity and thermal stability .
Substituent Polarity: 1,3-Dimethyl-5-prop-2-enoxybenzene (logP 3.1 ) demonstrates how oxygen-containing groups (e.g., allyloxy) reduce hydrophobicity compared to pure alkyl substituents. This highlights the role of functional groups in tuning solubility for specific applications.
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